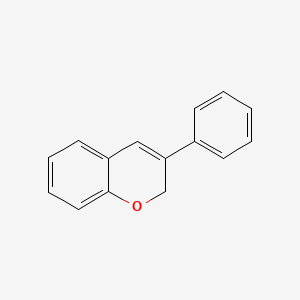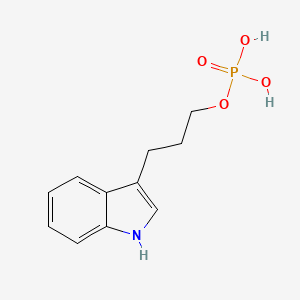
Indolepropanol phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolepropanol phosphate is a chemical compound with the molecular formula C11H14NO4P . It is also known as 3-(1H-Indol-3-yl)propyl dihydrogen phosphate .
Synthesis Analysis
The synthesis of Indolepropanol phosphate is related to the biosynthesis of aromatic amino acids . The process involves the conversion of glucose into shikimic acid, which is then used to form chorismic acid . The active site of the enzyme involved in this process has been located by difference Fourier analysis of the complex with indolepropanol phosphate .Molecular Structure Analysis
The molecular structure of Indolepropanol phosphate consists of an indole moiety that carries an alkyl chain at the 3-position . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .Chemical Reactions Analysis
Indolepropanol phosphate is involved in the synthesis of phenylalanine, tyrosine, and tryptophan from glucose . The reaction involves the condensation of a C3 derivative with a C4, coming from the pentose phosphate pathway .Physical And Chemical Properties Analysis
Indolepropanol phosphate is a compound with the molecular formula C11H14NO4P . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .科学的研究の応用
Enzyme Mechanism and Inhibition Studies
- Indolepropanol phosphate has been extensively studied in the context of its interaction with enzymes, particularly tryptophan synthase. It is used as an inhibitor to understand enzyme mechanisms, such as in the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate by tryptophan synthase in Escherichia coli. Studies utilizing indolepropanol phosphate have helped decipher the ordered addition mechanism of substrates and the inhibition process in the enzyme's active site (Weischet & Kirschner, 1976).
Binding and Interaction Studies
- The binding characteristics of indolepropanol phosphate with various subunits of tryptophan synthase have been investigated. These studies revealed that indolepropanol phosphate competes with indole for binding to specific sites, providing insights into the active site of the α-subunit and its interaction with other subunits. This contributes to understanding the enzyme's structural and functional aspects, including how different conformations of the subunits are stabilized by ligand binding (Weischet & Kirschner, 1976).
Studies on Tryptophan Synthase Functionality
- Research using indolepropanol phosphate has enhanced understanding of tryptophan synthase's functionality, including its catalytic mechanism and the regulation of its subunits. This is significant for comprehending biochemical pathways and enzyme kinetics, especially related to tryptophan biosynthesis in microorganisms (Kirschner, Wiskocil, Foehn, & Rezeau, 1975).
Circular Dichroism and Fluorescence Studies
- The binding of indolepropanol phosphate to tryptophan synthase has been studied through circular dichroism and fluorescence, offering insights into the enzyme's binding dynamics and conformational changes. This research contributes to a deeper understanding of enzyme-ligand interactions and their impact on enzyme activity (Heyn & Weischet, 1975).
Affinity Chromatography and Purification Studies
- Indolepropanol phosphate has been used in affinity chromatography for the purification of tryptophan synthase. It serves as a biospecific ligand, enhancing our knowledge of enzyme purification techniques and enzyme-ligand interactions (Gschwind, Gschwind, Paul, & Kirschner, 1979).
Biosynthesis Pathways in Fungi
- The role of indolepropanol phosphate in the biosynthesis of secondary metabolites, particularly in fungi, has been explored. Understanding these pathways is crucial for comprehending fungal ecology and the production of biologically active compounds (Li, 2010).
Safety And Hazards
将来の方向性
Future research could focus on further understanding the mechanism of action of Indolepropanol phosphate and its role in the biosynthesis of aromatic amino acids . Additionally, the development of new synthesis methods and the exploration of potential applications of this compound could be areas of interest.
特性
CAS番号 |
40716-80-1 |
|---|---|
製品名 |
Indolepropanol phosphate |
分子式 |
C11H14NO4P |
分子量 |
255.21 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |
InChIキー |
NKEZSFZOUIIZFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
その他のCAS番号 |
40716-80-1 |
同義語 |
indolepropanol phosphate IPP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



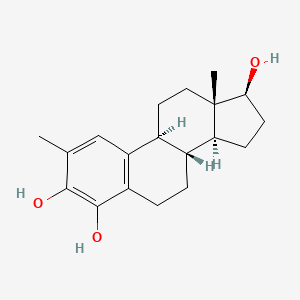
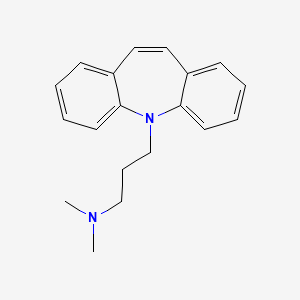
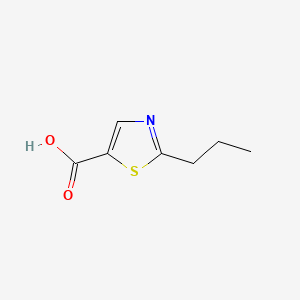
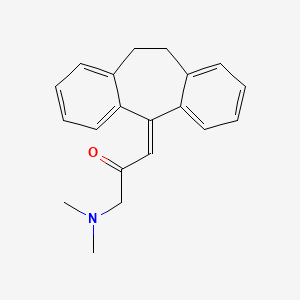
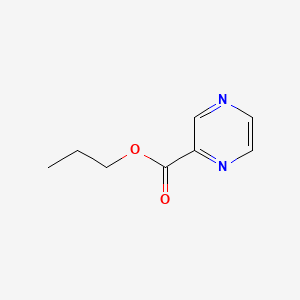
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
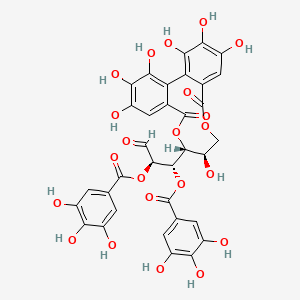
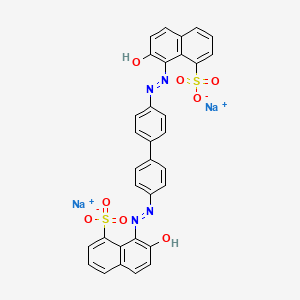
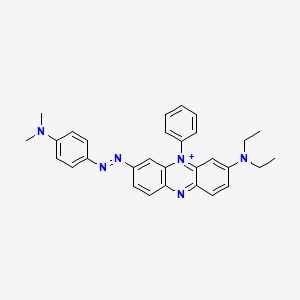
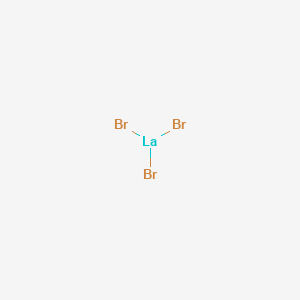
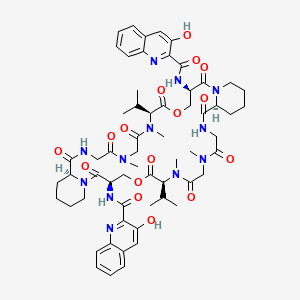
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
